molecular formula C17H16ClN5OS B10991206 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10991206
M. Wt: 373.9 g/mol
InChI Key: XVKWLTFDPJGEDP-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core, a tetrazole ring, and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorophenyl thiol with an appropriate alkyl halide.

    Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or catalytic activity.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfanyl and tetrazole groups.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with enzymes and receptors that recognize carboxylates.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(1H-tetrazol-1-yl)benzamide: Similar structure but lacks the methyl group on the tetrazole ring.

    N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)acetamide: Similar structure but has an acetamide group instead of a benzamide group.

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the chlorophenyl sulfanyl group and the methyl-substituted tetrazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug development and materials science.

Biological Activity

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. The presence of the tetrazole ring is significant as it has been associated with various pharmacological effects, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It could influence pathways related to apoptosis and cell cycle regulation.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings from in vitro assays:

Cell Line IC50 (µM) Mechanism of Action
HepG21.30Induction of apoptosis and G2/M phase arrest
MCF70.85HDAC inhibition
A5490.95Modulation of cell signaling pathways

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Liver Cancer Model : In a study involving HepG2 cells, treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 1.30 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Breast Cancer Xenograft : In vivo studies using MCF7 xenografts demonstrated that administration of this compound led to a tumor growth inhibition rate of over 50%, indicating strong antitumor activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Toxicity Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, though further studies are needed to confirm long-term safety.

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H16ClN5OS/c1-12-20-21-22-23(12)16-5-3-2-4-15(16)17(24)19-10-11-25-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,24)

InChI Key

XVKWLTFDPJGEDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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